1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2S/c18-11-4-1-3-10(7-11)13(24)9-26-16-22-12(14-5-2-6-25-14)8-15(23-16)17(19,20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXMGYZOUPXGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one is a complex organic compound notable for its diverse structural features, which include a chlorophenyl group, a furan moiety, and a trifluoromethyl-pyrimidine unit linked through a sulfanyl functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is C17H10ClF3N2O2S, with a molecular weight of 398.8 g/mol. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making this compound a candidate for further pharmacological studies. The structural framework allows for multiple sites of interaction with biological targets, which may contribute to its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C17H10ClF3N2O2S |
| Molecular Weight | 398.8 g/mol |
| Functional Groups | Chlorophenyl, Furan, Trifluoromethyl, Pyrimidine, Sulfanyl |
Anticancer Properties
Research indicates that compounds containing pyrimidine and furan derivatives often exhibit significant biological activities, including anticancer properties. Specifically, this compound has shown promise in inhibiting certain cancer cell lines associated with epidermal growth factor receptor (EGFR) mutations. Preliminary studies suggest that it may effectively inhibit enzymes linked to tumor growth, warranting further investigation into its mechanism of action and potential off-target effects.
Antimicrobial Activity
The compound's structural characteristics suggest potential applications as an antimicrobial agent . Similar compounds have demonstrated antibacterial and antifungal activities, indicating that the unique combination of functional groups in this compound could enhance its efficacy against various pathogens. The trifluoromethyl group may improve lipophilicity and bioavailability, further supporting its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may involve the inhibition of specific protein targets associated with cancer progression. Understanding these interactions will be crucial for optimizing the compound's therapeutic applications.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Compounds with similar structural motifs showed significant activity against various cancer cell lines .
- Antimicrobial Studies : Research on thioxopyrimidines revealed their antibacterial properties against multiple strains of bacteria. The presence of thioketone structures was correlated with enhanced antimicrobial activity, suggesting that similar mechanisms may apply to our compound .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing pyrimidine and furan derivatives often exhibit significant biological activities, including:
- Inhibition of Cancer Cell Lines: Preliminary studies suggest that this compound may inhibit specific cancer cell lines associated with epidermal growth factor receptor (EGFR) mutations. The binding affinity of the compound to proteins involved in cancer progression is an area of active investigation.
Antimicrobial and Antifungal Applications
The structural characteristics of 1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one suggest potential applications as:
- Antibiotics: The unique combination of chlorophenyl and pyrimidine structures may provide a basis for developing new antibiotics targeting resistant bacterial strains.
- Antifungal Agents: Similar compounds have shown efficacy against various fungal pathogens, indicating a potential therapeutic role for this compound in treating fungal infections.
Case Study 1: Anticancer Activity
In a study examining the effects of various pyrimidine derivatives on cancer cell proliferation, this compound demonstrated significant inhibition of cell growth in EGFR-mutant cell lines. The mechanism was attributed to the compound's ability to disrupt key signaling pathways involved in tumor growth.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds found that derivatives with trifluoromethyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be further investigated as a lead compound for antibiotic development.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-thione | Pyrimidine ring with thioketone | Anticancer |
| 3-chloro-4-(trifluoromethyl)aniline | Chlorophenyl and trifluoromethyl | Antimicrobial |
| 5-benzoylthiazole | Thiazole ring with carbonyl | Antibacterial |
The comparative analysis shows that the unique combination of structural elements in this compound enhances its biological activity compared to simpler analogs, providing multiple interaction sites with biological targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Notes:
- *Estimated molecular weight of the target compound based on formula C₁₈H₁₁ClF₃N₂O₂S .
- †Calculated from formula C₁₃H₁₀F₄N₂O₂S .
Key Observations:
- Substituent Effects : The trifluoromethyl group in the target compound and enhances electron-withdrawing properties compared to methyl or phenyl groups in . This may influence reactivity and binding interactions.
- Sulfur Linkages : The sulfanyl (-S-) group in the target compound differs from sulfonyl (-SO₂-) in and sulfanylidene (-S=) in , altering electronic and steric profiles.
Physical and Chemical Properties
- Melting Points: Higher melting points (e.g., 116–118°C in ) correlate with crystalline packing and hydrogen bonding.
- Solubility : The trifluoromethyl group in the target compound and increases lipophilicity compared to hydroxyl or methyl substituents in .
Preparation Methods
Cyclocondensation Strategies
The pyrimidine ring is constructed via [3+3] cyclocondensation between β-keto esters and amidines. For example:
-
Step 1 : Ethyl 4,4,4-trifluoroacetoacetate reacts with 4-(furan-2-yl)acetamidine in refluxing ethanol to yield 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2(1H)-one (1 ).
-
Step 2 : Thionation of 1 using Lawesson’s reagent converts the carbonyl group to a thione (2 ), which is subsequently S-alkylated.
Key Data :
Direct Functionalization of Pre-formed Pyrimidines
An alternative approach involves introducing substituents to a pre-assembled pyrimidine:
-
Halogenation : 4-(Furan-2-yl)pyrimidine-2,6-diol undergoes sequential chlorination (POCl₃, 80°C) and trifluoromethylation (CF₃Cu, DMF, 120°C) to install the 6-CF₃ group.
-
Protection/Deprotection : The 2-hydroxyl group is protected as a methoxymethyl ether (MOM-Cl, DIEA) before trifluoromethylation, then deprotected under acidic conditions.
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | Acetone | K₂CO₃ | 60 | 72 |
| Microwave-assisted | DMF | DBU | 120 | 88 |
| Ultrasonic | THF | NaH | 25 | 65 |
Mitsunobu Reaction for S-Alkylation
For oxygen-sensitive intermediates, the Mitsunobu reaction couples a pyrimidine-thiol with 2-hydroxy-1-(3-chlorophenyl)ethan-1-one:
Alternative Routes and Comparative Analysis
One-Pot Tandem Synthesis
Purification and Characterization
Chromatographic Methods
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (m, 2H, furan-H).
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¹⁹F NMR : δ −63.5 (CF₃).
-
HRMS : m/z [M+H]⁺ calcd. for C₁₈H₁₂ClF₃N₂O₂S: 433.0321; found: 433.0324.
Challenges and Mitigation Strategies
Thiol Oxidation
Q & A
Basic: What are the common synthetic routes for this compound, and how is product purity confirmed?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted pyrimidines and aryl ketones. Key steps include:
- Sulfanyl linkage formation: Reacting a pyrimidine-thiol intermediate with a chlorinated ethanone derivative under inert atmosphere (e.g., nitrogen) using catalysts like palladium or copper complexes to enhance selectivity .
- Temperature control: Refluxing in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to optimize yield .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.
Purity confirmation: - NMR spectroscopy (¹H/¹³C) to verify substituent positions and absence of side products.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on aromatic rings (e.g., furan, chlorophenyl) and the ethanone moiety.
- ¹³C NMR confirms carbonyl (C=O) and trifluoromethyl (CF₃) groups .
- X-ray Crystallography: Resolves 3D geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Detects functional groups like C=O (1690–1720 cm⁻¹) and C-S (650–750 cm⁻¹) .
Basic: How is initial biological activity screening conducted for this compound?
Methodological Answer:
- In vitro assays:
- Antimicrobial activity: Broth microdilution (MIC determination against bacterial/fungal strains) .
- Anticancer potential: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Structure-Activity Relationship (SAR): Compare activity with analogs (e.g., replacing trifluoromethyl with methyl) to identify critical substituents .
Advanced: How can reaction conditions be optimized for sulfanyl linkage formation?
Methodological Answer:
- Catalyst screening: Test Pd(PPh₃)₄ vs. CuI for coupling efficiency; Pd catalysts often improve regioselectivity .
- Solvent optimization: Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and side-product formation .
- Temperature gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours under reflux) .
- Inert atmosphere: Argon sparging minimizes oxidation of thiol intermediates .
Advanced: How can computational modeling predict the reactivity of the trifluoromethyl group?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron-withdrawing effects of CF₃ on pyrimidine ring electrophilicity .
- Molecular Docking: Simulate interactions with biological targets (e.g., kinase enzymes) to rationalize anticancer activity .
- Hammett Constants: Use σ values to predict substituent effects on reaction rates (CF₃ has σ ≈ 0.54) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization:
- Use identical cell lines (e.g., ATCC-certified) and culture conditions (e.g., 5% CO₂, 37°C) .
- Include positive controls (e.g., doxorubicin for cytotoxicity) .
- Data normalization: Express activity as % inhibition relative to vehicle controls to reduce batch variability .
- Meta-analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by small sample sizes .
Advanced: How can Design of Experiments (DoE) improve synthesis scalability?
Methodological Answer:
- Factorial design: Vary factors (catalyst loading, temperature, solvent ratio) to identify critical parameters .
- Response Surface Methodology (RSM): Model interactions between variables (e.g., catalyst × temperature) to maximize yield .
- Flow chemistry: Implement continuous-flow reactors for precise control of residence time and mixing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
